1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Overview
Description
1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a complex organic compound featuring a spiro linkage between a piperidine ring and a quinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Quinazolinone Formation: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization and condensation reactions.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the 1’H modification.
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-thione: Contains a sulfur atom instead of an oxygen atom.
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-amine: Contains an amine group instead of a ketone.
Uniqueness
1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to its specific spiro linkage and the presence of both piperidine and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVIPFZUCHMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649762 | |
Record name | 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202826-52-6 | |
Record name | 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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